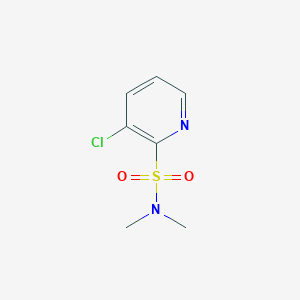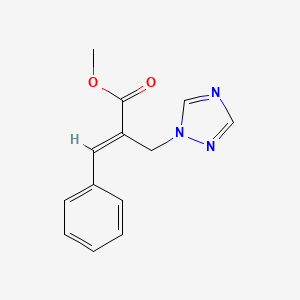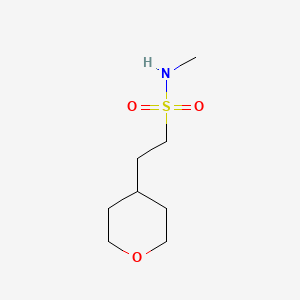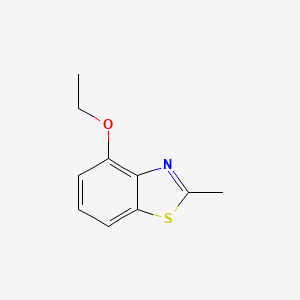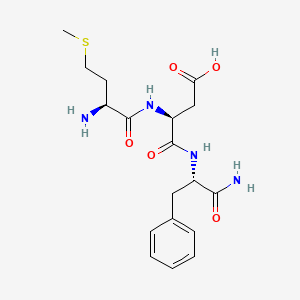
Methionyl-aspartyl-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionyl-aspartyl-phenylalaninamide is a compound consisting of methionine, aspartic acid, and phenylalanine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methionyl-aspartyl-phenylalaninamide can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves protecting the amino group in aspartic acid, converting it to its anhydride, and condensing it with phenylalanine methylester. The protective group is then removed to form the final compound . Enzymatic synthesis uses α-amino acid ester acyltransferase to produce the compound from aspartic acid dimethylester and phenylalanine .
Industrial Production Methods: Industrial production of this compound involves a combination of enzymatic and chemical reactions. The enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from aspartic acid dimethylester and phenylalanine is followed by chemical transformation to the final compound in an aqueous solution with methanol and hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions: Methionyl-aspartyl-phenylalaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hydrochloric acid, and protective groups such as carbobenzoxy or formyl groups . The reactions typically occur under controlled conditions to ensure the desired product is formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester is a key intermediate in the synthesis of the final compound .
Wissenschaftliche Forschungsanwendungen
Methionyl-aspartyl-phenylalaninamide has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its role in protein synthesis and metabolic pathways. In medicine, it has potential therapeutic applications due to its involvement in various biochemical processes .
Wirkmechanismus
The mechanism of action of methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by participating in protein synthesis and metabolic processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Methionyl-aspartyl-phenylalaninamide can be compared with other similar compounds, such as ceruletide and aspartame. Ceruletide is a decapeptide with similar amino acid residues and is used as a diagnostic agent and gastrointestinal drug . Aspartame is a low-calorie sweetener with a similar structure and is widely used in the food industry
List of Similar Compounds:- Ceruletide
- Aspartame
Eigenschaften
CAS-Nummer |
5934-92-9 |
|---|---|
Molekularformel |
C18H26N4O5S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-12(19)17(26)22-14(10-15(23)24)18(27)21-13(16(20)25)9-11-5-3-2-4-6-11/h2-6,12-14H,7-10,19H2,1H3,(H2,20,25)(H,21,27)(H,22,26)(H,23,24)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
SIWKJSQISPNWDG-IHRRRGAJSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)
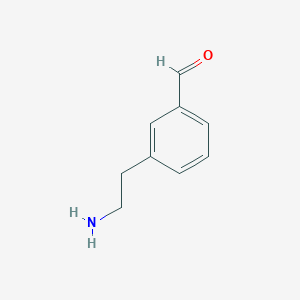
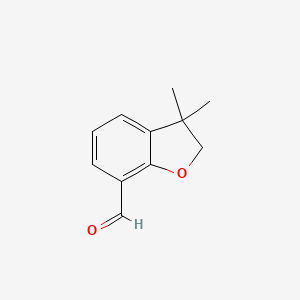
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
